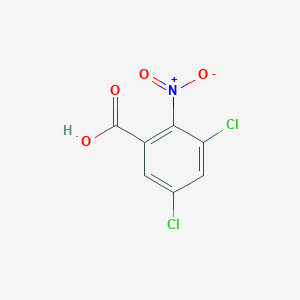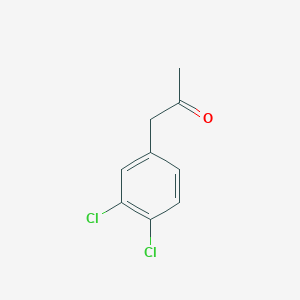
5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid
Vue d'ensemble
Description
3,4-Difluorophenylboronic acid is a compound that has been used as a reactant in the preparation of various organic compounds . It has a molecular formula of CHBFO and an average mass of 157.911 Da .
Synthesis Analysis
The synthesis of compounds similar to the one you’re interested in often involves reactions like the Suzuki cross-coupling reaction . Another synthetic path involves the reaction of 3,4-difluorobenzaldehyde with a mixture of methyltriphenylphosphonium .Molecular Structure Analysis
The molecular structure of 3,4-Difluorophenylboronic acid consists of a phenyl ring with two fluorine atoms and a boronic acid group .Chemical Reactions Analysis
3,4-Difluorophenylboronic acid can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .Physical And Chemical Properties Analysis
3,4-Difluorophenylacetic acid has a melting point of 46-50 °C (lit.) and a boiling point of 219°C (rough estimate). It has a density of 1.3010 (estimate) and a molecular weight of 172.13 .Applications De Recherche Scientifique
Chemical Transformations and Synthesis
5-Arylisoxazole-3-carboxylic acids, which include 5-(3,4-difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid derivatives, have been studied for their potential in various chemical transformations. For instance, these compounds can be converted into 5-arylisoxazole-3-hydroxamic acids, which then undergo rearrangement to form 3,4-substituted 1,2,5-oxadiazoles. Such transformations are significant in the synthesis of novel heterocyclic compounds (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).
Pharmacological Research
Compounds like 5-(3,4-difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid have been investigated for their pharmacological properties, such as their potential as analgesic-antiinflammatory agents. For example, diflunisal, a related compound, has shown significant efficacy and safety in this regard, highlighting the potential therapeutic applications of these chemicals (Hannah, Ruyle, Jones, Matzuk, Kelly, Witzel, Holtz, Houser, Shen, & Sarett, 1978).
Material Science
In the field of material science, derivatives of 5-(3,4-difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid have been used in the synthesis of novel copolymers. These copolymers, which incorporate the isoxazoline ring, display unique properties such as low glass temperature and no mesomorphic properties despite birefringence behavior (Passo, Merlo, Eccher, Bechtold, & Kelly, 2012).
Neuropharmacology
In neuropharmacology, enantiopure derivatives of dihydroisoxazole, including compounds structurally similar to 5-(3,4-difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid, have been studied for their activity on NMDA receptors. These studies provide insight into the potential therapeutic applications of these compounds in neurological conditions (Meneghetti, Roda, Ragone, & Artali, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
5-(3,4-difluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO3/c11-6-2-1-5(3-7(6)12)9-4-8(10(14)15)13-16-9/h1-3,9H,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFXKNNOSGOZBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C(=O)O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Difluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(1,4-Diazepan-1-yl)ethyl]dimethylamine](/img/structure/B3025342.png)
![1,4-Diazaspiro[5.5]undecane-3,5-dione](/img/structure/B3025343.png)

![Acenaphtho[1,2-b]benzo[f]quinoxaline](/img/structure/B3025346.png)

![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B3025350.png)






